

# n-Propionylglycine-2,2-d2 molecular weight and formula

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## Compound of Interest

Compound Name: *n*-Propionylglycine-2,2-d2

Cat. No.: B12418364

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## Technical Guide: n-Propionylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **n-Propionylglycine-2,2-d2**, a deuterated isotopologue of N-Propionylglycine. This stable isotope-labeled compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, particularly in metabolomics and clinical diagnostics for inborn errors of metabolism.

## Core Compound Data

The key molecular properties of **n-Propionylglycine-2,2-d2** and its corresponding non-labeled analogue are summarized below. The incorporation of two deuterium atoms at the C2 position of the glycine moiety results in a mass shift of +2 Da, which is fundamental for its application in stable isotope dilution analysis.

Property	n-Propionylglycine-2,2-d2	N-Propionylglycine
Molecular Formula	C <sub>5</sub> H <sub>7</sub> D <sub>2</sub> NO <sub>3</sub>	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub> [1][2]
Molecular Weight	133.14 g/mol [3][4][5][6]	131.13 g/mol [1][2][7]
Labeled CAS Number	1256842-51-9[3][4][5]	N/A
Unlabeled CAS Number	21709-90-0[3][4][5]	21709-90-0[1][2]
Synonyms	Glycine-2,2-d2, N-(1-oxopropyl)-	Propionylglycine, 2-(Propionylamino)acetic acid[8]

## Biochemical Significance and Application

N-Propionylglycine is an acylglycine that serves as a key biomarker for certain metabolic disorders.[9][10] It is formed in the mitochondria via the conjugation of propionyl-CoA and glycine by the enzyme glycine N-acyltransferase.[10] Elevated levels of N-Propionylglycine in urine are a characteristic feature of propionic acidemia, an inherited metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase.[9][10]

Accurate quantification of N-Propionylglycine in biological matrices like urine and blood is crucial for the diagnosis and monitoring of this condition. **n-Propionylglycine-2,2-d2** is the ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. Its distinct mass allows for precise differentiation and quantification by mass spectrometry.

## Experimental Protocols

The following protocol describes a general methodology for the quantification of N-Propionylglycine in a biological matrix (e.g., urine) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **n-Propionylglycine-2,2-d2** as the internal standard.

## Preparation of Standards and Internal Standard

- **Stock Solutions:** Prepare individual stock solutions of N-Propionylglycine (analyte) and **n-Propionylglycine-2,2-d2** (internal standard, IS) in a suitable solvent such as methanol or

water at a concentration of 1 mg/mL.

- Calibration Standards: Create a series of calibration standards by serial dilution of the analyte stock solution to cover the expected physiological and pathological concentration range (e.g., 1.0 to 500 nM).[4]
- Internal Standard Working Solution: Prepare a working solution of **n-Propionylglycine-2,2-d2** at a fixed concentration (e.g., 100 ng/mL).

## Sample Preparation (Solid-Phase Extraction)

- Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
- Spiking: Thaw samples and centrifuge to remove particulates. To a fixed volume of urine (e.g., 100 µL), add a precise volume of the internal standard working solution.
- Extraction: Isolate acylglycines using a solid-phase extraction (SPE) cartridge. Condition the cartridge, load the spiked sample, wash away interferences, and elute the analytes with an appropriate solvent (e.g., methanol).
- Derivatization (Optional but common): To improve chromatographic properties and ionization efficiency, the extracted analytes can be derivatized. A common method is butylation using butanolic HCl, which converts the carboxylic acid group to a butyl ester.[6]
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 2.1 × 50 mm, 1.8 µm) is typically used.
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.

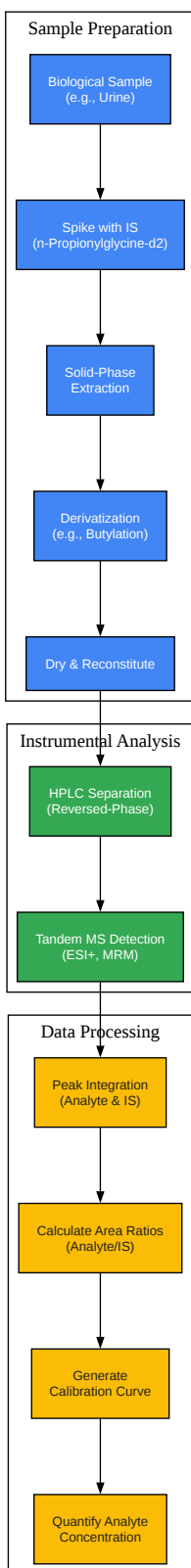
- Gradient: A gradient elution is employed to separate the analyte from other matrix components. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
- Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Positive electrospray ionization (ESI+) is commonly used.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
  - MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-Propionylglycine) and the internal standard (**n-Propionylglycine-2,2-d2**) must be determined by direct infusion of the individual standards. The mass difference of +2 Da for the internal standard will be reflected in its precursor and potentially its product ions.

## Data Analysis and Quantification

- Integrate the peak areas for both the analyte and the internal standard for each sample and calibration standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of N-Propionylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample recovery and matrix effects.[\[11\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of N-Propionylglycine using **n-Propionylglycine-2,2-d2** as an internal standard.



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Caption: Workflow for quantitative analysis of N-Propionylglycine.

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